molecular formula C15H19ClF3N3O2 B1400229 tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate CAS No. 1354448-68-2

tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B1400229
CAS No.: 1354448-68-2
M. Wt: 365.78 g/mol
InChI Key: UUMOFWWTPBHKQD-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a pyridine ring substituted with chlorine and a trifluoromethyl group. Its molecular formula is C₁₅H₁₉ClF₃N₃O₂, with a molecular weight of 365.79 g/mol and a catalog number of 116169 (MDL: MFCD20921630) . This compound is structurally characterized by:

  • A pyrrolidine ring at the 3-position, which introduces conformational rigidity.
  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, contributing to electronic and steric effects.
  • A tert-butyl carbamate group, commonly used in medicinal chemistry to protect amines during synthesis.

Properties

IUPAC Name

tert-butyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)21-10-4-5-22(8-10)12-11(16)6-9(7-20-12)15(17,18)19/h6-7,10H,4-5,8H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMOFWWTPBHKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution on the Pyridine Ring: The chloro and trifluoromethyl groups are introduced onto the pyridine ring through halogenation and trifluoromethylation reactions.

    Coupling Reactions: The pyrrolidine and pyridine rings are coupled using suitable coupling agents and conditions.

    Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be performed on the pyridine ring to modify its substituents.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as a potential pharmacological agent. Its structure suggests that it may interact with various biological targets, including receptors involved in pain modulation and inflammation.

Case Study : A study published in MDPI explored the synthesis of derivatives similar to tert-butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate, focusing on their effectiveness as TRPV1 antagonists, which are crucial for pain management . The research demonstrated that modifications to the compound could enhance its efficacy and selectivity.

Neuropharmacology

This compound has shown promise in neuropharmacological studies, particularly concerning neuropathic pain. Its ability to penetrate the central nervous system makes it a candidate for further exploration in treating conditions such as oxaliplatin-induced neuropathy.

Data Table : Efficacy of Related Compounds in Neuropharmacology

Compound NameTargetEfficacy (%)Reference
A1TRPV165
A2TRPV172
A9TRPV167

Combinatorial Chemistry

The compound is also utilized in combinatorial chemistry approaches to develop new therapeutic agents. By modifying its structure, researchers can create libraries of compounds with varied biological activities.

Case Study : Research highlighted the use of this compound as a scaffold for developing hybrid molecules that exhibit dual-targeting capabilities against multiple receptors involved in pain pathways .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the chloro group can influence the compound’s reactivity and stability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate and Analogues

Compound Name Molecular Formula MW (g/mol) CAS Number Key Substituents Applications/Notes
This compound C₁₅H₁₉ClF₃N₃O₂ 365.79 Not provided Chloro-trifluoromethyl pyridine, pyrrolidine-carbamate Likely intermediate for bioactive molecules; halogenation enhances stability
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 1799420-92-0 Fluoropyrimidine, methyl-carbamate Hazardous (requires medical consultation); pyrimidine core may target kinases
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 886851-28-1 Fluoropyridine, methyl-carbamate Catalog-listed; simpler structure for probing SAR in fluorinated scaffolds
tert-Butyl (3-chloro-5-(dioxaborolan-2-yl)pyridin-2-yl)carbamate C₁₆H₂₃BClNO₄ 365.79* 2716849-15-7 Chloropyridine, boronate ester Suzuki coupling intermediate; boronate enables cross-coupling reactions
tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate C₁₀H₂₀N₂O₂ 200.28 1626343-40-5 Methylpyrrolidine-carbamate (no pyridine) Chiral pyrrolidine used in peptide mimetics; lacks aromatic pharmacophore

Key Differences and Implications

Pyridine vs. Pyrimidine Cores :

  • The target compound’s chloro-trifluoromethyl pyridine contrasts with the fluoropyrimidine in . Pyrimidines are more common in nucleoside analogs, while pyridines are prevalent in kinase inhibitors. The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the hydroxy-methyl group in .

Substituent Flexibility :

  • The boronate ester in highlights its role as a synthetic intermediate for cross-coupling reactions, whereas the target compound lacks this functionality, suggesting it may be a final product or intermediate for further functionalization .

Pyrrolidine vs. Simple Carbamates :

  • The pyrrolidine ring in the target compound introduces conformational constraints absent in simpler analogs like . This rigidity could improve target selectivity in drug design .

Chirality and Stereochemistry :

  • ’s (3R,5S)-5-methylpyrrolidine emphasizes stereochemical control in synthesis, whereas the target compound’s pyrrolidine stereochemistry is unspecified but may influence binding interactions .

Biological Activity

Tert-butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate, also known by its CAS number 1354448-68-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H19ClF3N3O2C_{15}H_{19}ClF_3N_3O_2, with a molecular weight of 365.78 g/mol. The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, contributing to its unique chemical reactivity and biological profile.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to tert-butyl carbamate derivatives. For instance, compounds with similar structural motifs have demonstrated significant inhibitory activity against various cancer cell lines:

CompoundCell LineIC50 Value (µM)Reference
A similar pyrrolidine derivativeA549 (lung cancer)5.85
Another analogMCF-7 (breast cancer)22.54
Trifluoromethyl pyridine derivativeHCT116 (colon cancer)5.80

These results suggest that tert-butyl carbamate derivatives may exhibit comparable or enhanced anticancer activity.

The mechanism through which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis pathways. For example, the inhibition of diacylglycerol acyltransferase 2 (DGAT2) has been implicated in the modulation of lipid metabolism and cancer cell survival .

Inhibition Studies

Inhibition studies have shown that similar compounds can effectively inhibit critical enzymes involved in cancer progression. For instance, neutral sphingomyelinase 2 inhibitors have been reported to reduce exosome release from cancer cells, thereby potentially limiting tumor growth and metastasis .

In Vivo Efficacy

In vivo studies using mouse models have demonstrated the efficacy of related compounds in reducing tumor size and altering metabolic pathways associated with cancer progression. For example, a study involving a pyrrolidine-based compound showed significant tumor reduction in xenograft models when administered at doses of 10 mg/kg .

Pharmacokinetics

Pharmacokinetic analysis indicates that similar compounds possess favorable absorption and distribution profiles, making them suitable candidates for further development as anticancer agents. The oral bioavailability and brain penetration capabilities are particularly noteworthy, suggesting potential applications in treating cancers that affect the central nervous system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate

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